({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
Overview
Description
“({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine”, also known as CPDA, is a compound that has attracted the attention of researchers in various fields of research and industry. It has a molecular weight of 303.81 .
Synthesis Analysis
An efficient three-step synthesis of the heterocyclic core and structure-guided optimization of the substituents resulted in a series of potent nonsteroidal estrogens . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for this compound is1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
. This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it has been used in the synthesis of nonsteroidal estrogens .Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.81 . It is a powder at room temperature . The density is predicted to be 1.302±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : Research on similar pyrimidine compounds indicates methods for synthesizing novel pyrimido[4,5-d]pyrimidine derivatives, which are achieved through reactions with various heterocumulenes, yielding good results under thermal conditions (D. Prajapati & A. Thakur, 2005).
Formation of Homo-Intermolecular Dimers : A study focused on pyrimidine-heteroarenium salts showed that these compounds can form homo-intermolecular dimers, which are biologically significant in RNA structures (SchmidtAndreas & KindermannMarkus Karl, 2001).
Biological and Pharmacological Applications
Antimicrobial Activities : Some pyridothienopyrimidines and pyridothienotriazines synthesized from similar compounds have shown in vitro antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the compound , demonstrated antitumor activity against human breast adenocarcinoma cell lines. This highlights the potential for developing new anticancer therapies (Khaled R. A. Abdellatif et al., 2014).
Material Science and Optics
Nonlinear Optical Applications : Thiopyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) fields. Density functional theory (DFT) studies on such compounds indicate their potential in optoelectronic high-tech applications (A. Hussain et al., 2020).
Hydrogen Bond Networks in Crystal Structures : Research on aryl dimethyl pyrimidinones, similar in structure to the compound , has explored their crystal structures and potential for nonlinear optical studies. This suggests applications in materials science (M. Muthuraman et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A similar compound, a phenolic thieno [2,3- d ]pyrimidine, has been identified to have affinity for the estrogen receptor α .
Mode of Action
If it shares a similar mechanism with the phenolic thieno [2,3- d ]pyrimidine, it might interact with the estrogen receptor α .
Biochemical Pathways
If it interacts with the estrogen receptor α like the phenolic thieno [2,3- d ]pyrimidine, it might influence the pathways regulated by this receptor .
Result of Action
If it acts on the estrogen receptor α, it might have effects similar to other ligands of this receptor .
Properties
IUPAC Name |
1-(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBGXVJPZIESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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